molecular formula C13H17NO B2963634 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane CAS No. 1909337-33-2

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B2963634
CAS No.: 1909337-33-2
M. Wt: 203.285
InChI Key: QXAJILBHGRNHBN-UHFFFAOYSA-N
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Description

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane ( 1909337-33-2) is a spirocyclic chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This compound features a spiro-fused oxetane and azetane ring system, which serves as a valuable polar alternative to the ubiquitous gem-dimethyl group and as a saturated isostere for morpholine . The incorporation of the oxetane ring is strategically important due to its noted metabolic robustness compared to carbonyl-containing groups, while still providing hydrogen-bonding capacity that is crucial for target engagement and optimizing binding affinity . Its primary research application is as a key synthetic intermediate for the construction of more complex, biologically active molecules. Published scientific research demonstrates its successful use in the synthesis of a spirocyclic oxetane-fused benzimidazole, a novel tetracyclic system investigated for its potential in targeting enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) . The compound is offered with the identifier CAS 1909337-33-2 and a molecular formula of C13H17NO . Researchers should note that recommended storage conditions are in a dark place, sealed and dry, at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-7-oxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)12-13(10-14-12)6-8-15-9-7-13/h1-5,12,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAJILBHGRNHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-33-2
Record name 1-phenyl-7-oxa-2-azaspiro[3.5]nonane
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Structural Characterization and Conformational Analysis of 1 Phenyl 7 Oxa 2 Azaspiro 3.5 Nonane and Analogs

Advanced Spectroscopic Characterization Techniques (e.g., NMR, MS)

Spectroscopic methods are indispensable for determining the molecular structure of compounds like 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane. While detailed experimental Nuclear Magnetic Resonance (NMR) data for this specific compound is not widely available in the cited literature, the expected proton (¹H) and carbon (¹³C) NMR spectra would provide crucial information on the connectivity and chemical environment of each atom.

Mass spectrometry (MS), on the other hand, is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₇NO), high-resolution mass spectrometry would confirm its molecular formula. Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu

Adductm/z
[M+H]⁺204.13829
[M+Na]⁺226.12023
[M-H]⁻202.12373
[M+NH₄]⁺221.16483
[M+K]⁺242.09417
[M]⁺203.13046

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the absolute configuration of stereocenters within the this compound molecule. However, to date, no public crystallographic data for this specific compound appears to be available. A successful crystallographic analysis would reveal the solid-state conformation of the spiro[3.5]nonane core and the orientation of the phenyl substituent.

Conformational Studies of the Spiro[3.5]nonane Core and its Substituents

The spiro[3.5]nonane core of the title compound consists of a four-membered azetidine (B1206935) ring fused to a six-membered oxane ring at a single carbon atom. This spirocyclic junction imparts significant conformational rigidity to the molecule. Conformational studies, typically performed using a combination of NMR spectroscopy and computational modeling, would be essential to understand the preferred spatial arrangement of the rings and the substituents. Such studies would elucidate the puckering of the oxane ring and the planarity of the azetidine ring, as well as the rotational freedom of the phenyl group.

Derivatization and Functionalization of the 1 Phenyl 7 Oxa 2 Azaspiro 3.5 Nonane Scaffold

Introduction of Diverse Functional Groups on the Spirocycle

The strategic introduction of functional groups onto the 1-phenyl-7-oxa-2-azaspiro[3.5]nonane core is crucial for modulating its physicochemical properties and biological activity. Research efforts have targeted the modification of the heteroatoms and the aromatic ring to generate a library of diverse analogs.

Regioselective Modification of Nitrogen and Oxygen Heteroatoms

The presence of a secondary amine and an ether linkage provides opportunities for regioselective functionalization. The nitrogen atom, being a nucleophilic center, is readily amenable to a variety of chemical transformations.

N-Functionalization: The secondary amine in the 2-aza position serves as a prime handle for introducing structural diversity. Standard N-alkylation and N-acylation reactions can be employed to append a wide range of substituents. For instance, reaction with alkyl halides or acyl chlorides in the presence of a suitable base allows for the straightforward installation of alkyl and acyl groups, respectively. These modifications can significantly impact the compound's polarity, basicity, and potential for hydrogen bonding, which are critical determinants of pharmacological activity. A general scheme for N-functionalization is presented below:

ReagentConditionProduct
R-X (Alkyl halide)Base (e.g., K₂CO₃, Et₃N)N-alkylated derivative
RCOCl (Acyl chloride)Base (e.g., Pyridine, Et₃N)N-acylated derivative
R-CHO, NaBH(OAc)₃Reductive aminationN-alkylated derivative
R-NCO (Isocyanate)Inert solventN-carbamoyl derivative

This table provides a generalized overview of potential N-functionalization reactions based on standard organic chemistry principles.

O-Functionalization: The oxygen heteroatom within the tetrahydropyran (B127337) ring is generally less reactive than the nitrogen atom. Cleavage of the ether linkage to enable functionalization would require harsh conditions, which could potentially lead to the decomposition of the spirocyclic core. Therefore, direct regioselective modification of the oxygen atom without ring opening is not a commonly pursued strategy for this scaffold.

Strategic Halogenation and Subsequent Cross-Coupling Reactions

The phenyl group of the this compound scaffold is a key site for introducing further complexity through halogenation and subsequent palladium-catalyzed cross-coupling reactions.

Halogenation: Electrophilic aromatic substitution reactions can be employed to introduce halogen atoms (Cl, Br, I) onto the phenyl ring. The position of halogenation (ortho, meta, or para) will be directed by the electronic nature of the spirocyclic substituent and the reaction conditions. This initial halogenation step is critical as it provides a versatile anchor point for a variety of cross-coupling reactions.

Cross-Coupling Reactions: The halogenated derivatives of this compound are valuable intermediates for creating carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for this purpose. rsc.orgresearchgate.netnih.gov These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the phenyl ring, thereby enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. A representative Suzuki-Miyaura cross-coupling reaction is depicted below:

ReactantsCatalyst/LigandBaseProduct
Bromo-substituted scaffold, Arylboronic acidPd(PPh₃)₄Na₂CO₃Aryl-substituted scaffold
Chloro-substituted scaffold, Alkylboronic acidPdCl₂(dppf)K₃PO₄Alkyl-substituted scaffold

This table illustrates potential Suzuki-Miyaura cross-coupling reactions for the functionalization of the phenyl ring.

Chemical Reactivity and Transformation Studies

Understanding the chemical reactivity of the this compound scaffold is essential for its successful manipulation and the development of novel synthetic methodologies.

Nucleophilic and Electrophilic Substitution Reactions at the Spirocenter

The spirocenter, being a quaternary carbon, is sterically hindered and generally unreactive towards direct nucleophilic or electrophilic substitution. The high energy barrier associated with attacking this sterically congested center makes such transformations challenging. Reactions that proceed via cleavage of one of the rings originating from the spirocenter are more plausible but would lead to the loss of the characteristic spirocyclic architecture.

Electrophilic aromatic substitution on the phenyl ring, as discussed in the context of halogenation, is a key transformation. The spirocyclic moiety will act as a directing group, influencing the regioselectivity of the substitution. masterorganicchemistry.comyoutube.comlibretexts.org

Oxidation and Reduction Pathways of Spirocyclic Amines and Ethers

Oxidation: The secondary amine of the this compound scaffold can be oxidized to various products depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of the corresponding nitroxide radical, while stronger oxidizing agents could potentially lead to imine formation or even ring cleavage.

Reduction: The ether linkage in the tetrahydropyran ring is generally stable to many reducing agents. However, strong reducing agents like lithium aluminum hydride (LAH) under harsh conditions could potentially effect ring opening, although this would disrupt the core scaffold. The phenyl group can be reduced to a cyclohexyl group via catalytic hydrogenation, which would significantly alter the lipophilicity and conformational properties of the molecule.

Synthesis of Multifunctional Analogs for Enhanced Biological Exploration

The derivatization strategies outlined above have been instrumental in the synthesis of multifunctional analogs of this compound for biological evaluation. By combining different functionalization techniques, researchers can systematically explore the chemical space around this scaffold to optimize its interaction with biological targets. For example, a research program might involve the synthesis of a library of compounds where the nitrogen is functionalized with various small alkyl groups, and the phenyl ring is substituted at the para-position with a range of electron-donating and electron-withdrawing groups via Suzuki-Miyaura coupling. Such a library would allow for a detailed investigation of the SAR for a particular biological target. The design and synthesis of novel 7-azaspiro[3.5]nonane derivatives have been reported as agonists for G protein-coupled receptors, highlighting the therapeutic potential of this class of compounds. nih.gov

Modification SiteFunctional Group IntroducedPotential Biological Impact
Nitrogen (N-2)Small alkyl chainsModulation of basicity and lipophilicity
Nitrogen (N-2)Aromatic ringsIntroduction of pi-stacking interactions
Phenyl Ring (C-1)HalogensAltered electronic properties, metabolic stability
Phenyl Ring (C-1)Hydrogen bond donors/acceptorsEnhanced target binding affinity

This table summarizes how specific modifications at different positions of the scaffold can be used to tune the properties of the molecule for biological applications.

Computational and Theoretical Studies on 1 Phenyl 7 Oxa 2 Azaspiro 3.5 Nonane

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

While specific molecular docking studies for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane are not extensively detailed in publicly available literature, the application of these computational techniques to its core structure and derivatives is a key step in evaluating their potential in drug discovery. Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations provide insights into the binding affinity and mode of interaction at a molecular level.

For scaffolds like 7-oxa-2-azaspiro[3.5]nonane, docking studies would be employed to:

Predict Binding Poses: Determine the most stable conformation of the ligand within the active site of a biological target.

Estimate Binding Affinity: Calculate a scoring function to rank potential ligands based on their predicted binding strength. This helps in prioritizing compounds for synthesis and biological testing.

Elucidate Structure-Activity Relationships (SAR): Understand how different substituents on the spirocyclic core, such as the phenyl group, influence binding interactions. For instance, the phenyl ring could engage in hydrophobic or π-stacking interactions with amino acid residues in the receptor's binding pocket.

The goal of these simulations is to rationally design novel molecules with improved potency, selectivity, and pharmacokinetic profiles. The spirocyclic nature of the compound provides a rigid framework that can reduce the entropic penalty upon binding and present substituents in well-defined spatial orientations, which is an attractive feature for designing targeted ligands.

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed quantum chemical calculations on this compound have not been specifically reported in peer-reviewed journals. However, such studies are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to investigate:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms and the corresponding bond lengths and angles. For spirocycles, these calculations can reveal strain and preferred conformations.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. This information is vital for predicting reactivity and intermolecular interactions, including hydrogen bonding and polar interactions.

Energetics: Computing the relative energies of different conformers to understand the molecule's flexibility and the energy barriers for rotation around single bonds.

For this compound, quantum calculations would help elucidate how the electronic properties of the phenyl ring influence the adjacent azetidine (B1206935) ring and the distal tetrahydropyran (B127337) ring, providing a deeper understanding of its chemical behavior and interaction potential.

Prediction of Molecular Properties Relevant to Molecular Design (e.g., Predicted Collision Cross Section)

The Collision Cross Section (CCS) is a physical property that describes the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which is increasingly used in analytical chemistry and metabolomics for more confident compound identification. arxiv.orgkcl.ac.uk The prediction of CCS values through computational models is a valuable tool in molecular design, offering an in silico descriptor that correlates with the molecule's three-dimensional structure. mdpi.comnih.gov

For this compound, predicted CCS values have been calculated for various adducts, providing a reference for its experimental identification. These predictions are based on its chemical structure and are essential for distinguishing it from isomers or other compounds with the same mass. uni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺204.13829140.0
[M+Na]⁺226.12023144.1
[M-H]⁻202.12373145.6
[M+NH₄]⁺221.16483151.2
[M+K]⁺242.09417144.8
[M+H-H₂O]⁺186.12827127.8
[M+HCOO]⁻248.12921155.5
[M+CH₃COO]⁻262.14486151.0
[M+Na-2H]⁻224.10568147.4
[M]⁺203.13046142.2
[M]⁻203.13156142.2

Computational Analysis of Conformational Space and Bioisosteric Potential

The 7-oxa-2-azaspiro[3.5]nonane scaffold is recognized for its potential as a bioisostere of the piperidine (B6355638) ring, a common motif in many pharmaceuticals. Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability.

Computational analysis plays a pivotal role in validating this bioisosteric potential. The concept of "Escape from Flatland" in modern drug design encourages the use of more three-dimensional, Fsp3-rich structures to improve clinical success rates. Spirocycles are considered excellent candidates for this strategy.

Studies on derivatives of the 7-oxa-2-azaspiro[3.5]nonane core have highlighted its role as a mimic for piperidine. Computational analyses would compare the conformational preferences and electrostatic surface potentials of the spirocycle with those of a substituted piperidine. While the spirocyclic core adds a carbon atom, it can paradoxically lower lipophilicity in some contexts due to changes in basicity and conformation. The rigid, spirocyclic structure presents a different three-dimensional geometry compared to the more flexible piperidine ring, which can lead to improved metabolic stability against oxidative enzymes—a known liability for piperidine-containing compounds.

Bioisosteric Applications and Receptor Interactions of Spiro 3.5 Nonane Systems

Spirocyclic Scaffolds as Bioisosteres in Medicinal Chemistry Design

Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a lead compound to improve its pharmacological profile while retaining its desired biological activity. univ.kiev.uaspirochem.com Spirocyclic scaffolds, characterized by two rings connected by a single common atom, have emerged as valuable three-dimensional (3D) bioisosteres. rsc.orgnih.gov Their rigid and structurally novel frameworks offer an escape from the "flatland" of traditional aromatic and planar molecules, which can lead to enhanced metabolic stability, improved physicochemical properties, and better target selectivity. univ.kiev.uaresearchgate.net The introduction of a spirocyclic core can enforce a specific conformation, which may be beneficial for binding to a biological target. mdpi.com

The inherent three-dimensionality of spirocycles allows for the precise positioning of functional groups in space, which can be critical for optimizing interactions with protein binding sites. researchgate.net This structural feature is particularly advantageous in developing compounds with improved properties such as reduced lipophilicity and enhanced metabolic stability, which are common challenges in drug development. rsc.org

7-Oxa-2-azaspiro[3.5]nonane as a Piperidine (B6355638) Mimetic and Analog

The 7-oxa-2-azaspiro[3.5]nonane scaffold has been identified as an effective bioisostere for the piperidine ring, a common motif in many bioactive compounds. univ.kiev.uaresearchgate.net Specifically, derivatives such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been reported as mimics of pipecolic acid, a substituted piperidine. univ.kiev.uauniv.kiev.ua This mimicry is significant because the piperidine ring is often susceptible to metabolic oxidation. univ.kiev.ua By replacing it with a spirocyclic analog, it is possible to enhance metabolic stability. univ.kiev.ua

The substitution of a piperidine fragment with a spirocyclic analog like 7-oxa-2-azaspiro[3.5]nonane can lead to improved pharmacological properties. For instance, replacing the piperidine in the local anesthetic Bupivacaine with a spirocyclic amino acid resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.ua This highlights the potential of the 7-oxa-2-azaspiro[3.5]nonane scaffold to serve as a superior alternative to piperidine in certain therapeutic contexts.

Table 1: Bioisosteric Relationship of 7-Oxa-2-azaspiro[3.5]nonane

Spirocyclic ScaffoldCommon Heterocycle MimickedRationale for BioisosterismPotential Advantages
7-Oxa-2-azaspiro[3.5]nonanePiperidineSimilar spatial arrangement of nitrogen atom and exit vectors.Increased metabolic stability, improved 3D structure. univ.kiev.ua
7-Oxa-2-azaspiro[3.5]nonaneMorpholine (B109124)Presence of both nitrogen and oxygen heteroatoms in a cyclic structure.Altered polarity and hydrogen bonding capacity, novel intellectual property. nih.gov
Azaspiro[3.3]heptanesPiperazine (B1678402)Mimics the diamine structure with a more rigid conformation.Potential for improved selectivity and reduced off-target effects. nih.govresearchgate.net

Bioisosterism with Other Nitrogen-Containing Heterocycles (e.g., morpholine, piperazine)

The concept of using spirocyclic systems as bioisosteres extends beyond piperidine to other common nitrogen-containing heterocycles like morpholine and piperazine. nih.gov While azaspiro[3.3]heptanes have been more extensively studied as mimics for these heterocycles, the principles can be applied to the 7-oxa-2-azaspiro[3.5]nonane system. nih.gov The rigid three-dimensional structure of these spirocycles differs significantly from the more flexible conformations of morpholine and piperazine, which can lead to distinct biological activities and improved drug-like properties. nih.gov

However, it is important to note that the geometric changes introduced by the spirocyclic core can be substantial, and these scaffolds may not always be suitable replacements, particularly when they are not terminal groups in a molecule. nih.gov Nevertheless, the exploration of spirocycles like 7-oxa-2-azaspiro[3.5]nonane as bioisosteres for morpholine and piperazine opens up new avenues in chemical space for drug discovery. researchgate.net

Molecular Mechanisms of Biological Activity of Spiro[3.5]nonane Derivatives

Enzyme Target Interactions (e.g., Fatty Acid Amide Hydrolase (FAAH) Inhibition, Monoacylglycerol Lipase (MGL) Modulation)

Derivatives of the closely related 7-azaspiro[3.5]nonane have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades fatty acid amides like the endocannabinoid anandamide. nih.govnih.gov Inhibition of FAAH is a therapeutic strategy for pain management. nih.govrsc.org Urea-based derivatives of 7-azaspiro[3.5]nonane have demonstrated significant potency, with k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹. nih.govresearchgate.net Further optimization of this scaffold led to the discovery of PF-04862853, an orally efficacious FAAH inhibitor that advanced to clinical trials. nih.govresearchgate.net

In addition to FAAH, spirocyclic derivatives have shown promise as modulators of Monoacylglycerol Lipase (MGL), another key enzyme in the endocannabinoid system responsible for the breakdown of 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov A structure-based drug design approach led to the discovery of novel spiro compounds as potent and reversible MGL inhibitors, with some candidates exhibiting IC50 values in the low nanomolar range. nih.govresearchgate.net These findings underscore the versatility of the spiro[3.5]nonane scaffold in targeting key enzymes involved in neurological and inflammatory pathways.

Table 2: Enzyme Inhibition by Spiro[3.5]nonane Derivatives

Enzyme TargetSpirocyclic ScaffoldExample Compound/SeriesPotency
Fatty Acid Amide Hydrolase (FAAH)7-Azaspiro[3.5]nonaneUrea-based inhibitorsk(inact)/K(i) > 1500 M⁻¹s⁻¹ nih.govresearchgate.net
Fatty Acid Amide Hydrolase (FAAH)7-Azaspiro[3.5]nonanePF-04862853Preclinical candidate nih.govresearchgate.net
Monoacylglycerol Lipase (MGL)Azetidine (B1206935)/Cyclobutane-lactam spiro derivativesCompound 4fIC50 = 6.2 nM nih.gov

G-Protein Coupled Receptor (GPCR) Agonism (e.g., GPR119)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. guidetopharmacology.org GPR119, in particular, is expressed in pancreatic β-cells and intestinal enteroendocrine cells and is a target for the treatment of type 2 diabetes. nih.govmedchemexpress.com Research has led to the discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent GPR119 agonists. nih.gov

An extensive structure-activity relationship study of this series identified an optimized drug candidate with an EC50 of 54 nM and an Emax of 181%. nih.gov This compound demonstrated in vivo efficacy in an oral glucose tolerance test in mice. nih.gov While this example does not feature the precise 7-oxa-2-azaspiro[3.5]nonane core, it establishes that spirocyclic structures can effectively serve as scaffolds for potent GPCR agonists, suggesting a potential avenue of exploration for derivatives of 1-phenyl-7-oxa-2-azaspiro[3.5]nonane.

Table 3: GPR119 Agonism by Related Spirocyclic Compounds

Receptor TargetSpirocyclic ScaffoldExample CompoundIn Vitro Potency (EC50)Maximum Efficacy (Emax)
GPR119Spiro[chromane-2,4'-piperidine]Lead Compound 11369 nM82% nih.gov
GPR119Spiro[chromane-2,4'-piperidine](R)-2954 nM181% nih.gov

Inhibition of Specific Protein-Protein Interactions

Protein-protein interactions (PPIs) are crucial for many biological processes and represent a challenging class of drug targets due to their large and often shallow binding surfaces. rsc.org The development of small molecule inhibitors of PPIs is an active area of research. rsc.org The rigid, three-dimensional nature of spirocyclic scaffolds like 7-oxa-2-azaspiro[3.5]nonane makes them potentially well-suited for disrupting PPIs.

By mimicking the secondary structures of proteins, such as α-helices or β-strands, that are often involved in PPIs, spirocyclic compounds can serve as effective orthosteric inhibitors. rsc.org The defined spatial orientation of substituents on a spirocyclic core can be designed to match the "hot spot" residues at a protein-protein interface, leading to potent and selective inhibition. rsc.org While specific examples of this compound derivatives as PPI inhibitors are not yet prominent in the literature, the underlying principles of using rigid scaffolds to mimic protein secondary structures suggest this is a promising future application for this class of compounds. rsc.org

Mechanisms of Gamma-Globin Gene Reactivation

The reactivation of the gamma-globin gene, a component of fetal hemoglobin (HbF), is a significant therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. nih.govmdpi.com Increased levels of HbF can compensate for deficient or abnormal adult hemoglobin, alleviating the clinical severity of these conditions. haematologica.org While no studies directly link this compound to this process, understanding the known mechanisms of gamma-globin reactivation is crucial for exploring the potential of any new chemical entity in this therapeutic area.

The primary mechanism for the silencing of the gamma-globin gene after birth involves the BCL11A gene, which acts as a critical repressor. mdpi.com BCL11A interacts with other erythroid-specific transcription factors to silence the gamma-globin genes during the perinatal period. mdpi.com Therefore, strategies that reduce the expression or function of BCL11A are a major focus of research for reactivating HbF production. nih.gov

Another key mechanism involves epigenetic modifications, particularly DNA methylation. mdpi.com Hypomethylating agents, such as 5-azacytidine (B1684299) and decitabine, have been shown to induce gamma-globin expression. nih.govhaematologica.org These compounds act as inhibitors of DNA methyltransferase enzymes, leading to the demethylation of the gamma-globin gene promoter region and subsequent gene expression. mdpi.com The Ginder laboratory demonstrated that combining inhibitors of DNA methylation (DNMT1) and histone deacetylases (HDAC) could enhance the expression of developmentally silenced globin genes. haematologica.org

Recent advancements in gene-editing technologies like CRISPR-Cas9 have opened new avenues for gamma-globin reactivation. nih.gov These approaches aim to introduce specific genetic modifications that mimic naturally occurring mutations associated with hereditary persistence of fetal hemoglobin (HPFH). mdpi.com This can involve deleting inhibitory cis-regulatory elements in the promoter region of the gamma-globin genes or disrupting the binding site for repressors like BCL11A. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Spiro[3.5]nonane Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and pharmacological properties of a lead compound. While SAR studies for this compound are not available, research on analogous spiro[3.5]nonane systems provides a valuable template for how such investigations could proceed.

A notable example is the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov In this research, scientists systematically modified different parts of the spiro[3.5]nonane scaffold to understand the relationship between chemical structure and biological activity. nih.gov

The core structure consisted of a central 7-azaspiro[3.5]nonane moiety with two key points of modification: the piperidine N-capping group (R2) and an aryl group (R3). nih.gov The optimization process led to the identification of compound 54g as a potent GPR119 agonist with a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats. nih.gov

The study explored how different substituents at these positions influenced the compound's agonist activity. The data below illustrates the systematic approach taken in these SAR studies.

CompoundR2 Group (Piperidine N-capping)R3 Group (Aryl)GPR119 Agonist Activity (EC50, nM)
54a Pyrimidin-2-yl4-Fluorophenyl130
54b 5-Methylpyrimidin-2-yl4-Fluorophenyl58
54c 5-Chloropyrimidin-2-yl4-Fluorophenyl29
54d 5-Ethylpyrimidin-2-yl4-Fluorophenyl13
54g 5-Ethylpyrimidin-2-yl4-Cyano-2-fluorophenyl3.2

This table is generated based on the findings from the study on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. nih.gov

These SAR studies demonstrated that:

Piperidine N-capping group (R2): Small alkyl substitutions on the pyrimidinyl ring, such as an ethyl group, enhanced agonist potency compared to an unsubstituted or chloro-substituted ring. nih.gov

Aryl group (R3): The introduction of electron-withdrawing groups, like a cyano group, and a fluorine atom on the phenyl ring significantly improved the compound's activity. nih.gov

This example underscores the importance of SAR in fine-tuning the biological activity of spiro[3.5]nonane derivatives. A similar systematic modification of the phenyl ring and other positions on the this compound scaffold would be a logical approach to explore its potential therapeutic applications.

Future Directions in 1 Phenyl 7 Oxa 2 Azaspiro 3.5 Nonane Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of complex spirocycles remains a significant challenge for organic chemists. mdpi.com Future efforts for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane will likely focus on developing more efficient and versatile synthetic routes beyond classical methods. A key area of development will be the application of multicomponent domino reactions, which allow for the construction of complex molecules in a single step, reducing waste and improving atom economy. mdpi.com Research into novel catalytic systems, potentially using ionic liquids or microwave assistance, could further streamline the synthesis, leading to higher yields and more environmentally friendly processes. mdpi.com Building upon methodologies developed for related structures, such as other substituted 2-azaspiro[3.5]nonanes, will provide a foundation for creating more robust and scalable synthetic pathways. rsc.org

Potential Synthetic StrategyDescriptionAnticipated Advantages
Multicomponent Domino Reactions Combining several reaction steps into a single, uninterrupted sequence without isolating intermediates.Increased efficiency, reduced reaction time, lower cost, and less waste generation. mdpi.com
Novel Organocatalysis Utilizing small organic molecules as catalysts to promote the key spirocyclization step.Environmentally friendly, stable in air and moisture, and capable of various activation modes. acs.org
Transition Metal Catalysis Employing transition metals like rhodium or palladium to catalyze key bond-forming reactions for ring construction.High efficiency and potential for stereocontrol in complex transformations. acs.org
Photoredox Catalysis Using visible light to initiate radical-based cyclization reactions to form the spirocyclic core.Mild reaction conditions and access to unique reactivity pathways.

Advanced Stereocontrol and Asymmetric Synthesis in Spirocycle Generation

A primary challenge in spirocycle synthesis is controlling the stereochemistry at the spirocenter—the single carbon atom connecting the two rings. rsc.orgnih.gov For this compound, this is critical as different stereoisomers can have vastly different biological activities. Future research must prioritize the development of asymmetric synthetic methods to produce enantiomerically pure forms of the compound.

This involves the exploration of:

Chiral Catalysts: The use of chiral phosphoric acids or metal complexes to guide the formation of one enantiomer over the other. rsc.org Rhodium-catalyzed N-H insertion reactions have shown promise for simultaneously controlling both central and axial chirality in related spiro systems. acs.org

Substrate-Controlled Diastereoselective Reactions: Designing synthetic precursors that inherently favor the formation of a specific diastereomer. Methodologies developed for the diastereoselective synthesis of other 1-substituted 2-azaspiro[3.5]nonanes could be adapted for this purpose. rsc.org

Kinetic Spirocyclization: Developing reactions that are under kinetic rather than thermodynamic control, allowing access to less stable stereoisomers that may possess unique properties. nih.govresearchgate.net

Achieving precise stereocontrol is fundamental to unlocking the therapeutic potential of chiral spirocycles and represents a major frontier in the field. acs.orgnih.gov

Exploration of New Biological Targets and Elucidation of Novel Mechanisms

The structural motifs present in this compound suggest a broad potential for biological activity. The azaspiro[3.5]nonane core is found in molecules targeting a range of diseases. For instance, derivatives of 7-azaspiro[3.5]nonane have been developed as potent agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov Furthermore, 2,7-diazaspiro[3.5]nonane derivatives have been identified as covalent inhibitors of KRAS G12C, a crucial target in cancer therapy. researchgate.net

Future research will involve screening this compound and its analogues against a diverse array of biological targets to identify novel therapeutic applications.

Potential Target ClassRationale Based on Related ScaffoldsTherapeutic Area
G-Protein Coupled Receptors (GPCRs) 7-Azaspiro[3.5]nonane derivatives are known GPR119 agonists. nih.govDiabetes, Metabolic Disorders
Oncogenic Proteins (e.g., KRAS) Diazaspiro[3.5]nonane core is used in KRAS G12C inhibitors. researchgate.netCancer
Enzymes (e.g., Kinases, ACC) Spiro compounds have been developed as inhibitors of Acetyl-CoA Carboxylase (ACC). nih.govCancer, Metabolic Disorders
Ion Channels The rigid spirocyclic structure is ideal for specific binding within channel pores.Neurological Disorders, Cardiovascular Disease

Once a biological activity is identified, subsequent research will need to elucidate the compound's mechanism of action. This involves detailed biochemical and cellular assays to understand how the molecule interacts with its target protein and influences cellular pathways.

Integration of Rational Computational Design with Experimental Synthesis for Targeted Applications

The synergy between computational chemistry and experimental synthesis is a powerful engine for modern drug discovery. acs.org For this compound, future progress will heavily rely on this integrated approach. Computational tools can accelerate the discovery process by predicting the properties and potential biological activities of novel derivatives before they are synthesized.

Key areas for integration include:

Virtual Screening and Molecular Docking: Using computer models of protein targets to predict how different derivatives of this compound might bind. This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success. nih.govrsc.org

In Silico ADMET Prediction: Computational modeling to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like characteristics early in the process.

Quantum Mechanical Calculations: Elucidating reaction mechanisms to optimize synthetic conditions and understand the stereochemical outcomes of asymmetric reactions. acs.org

Library Design: Computationally designing focused libraries of spirocycle derivatives to maximize structural diversity and explore biologically relevant chemical space efficiently. acs.org

By combining predictive computational models with targeted experimental validation, researchers can navigate the vast chemical space of spirocycles more effectively, leading to the rapid identification of new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane derivatives?

  • Methodological Answer: Key synthetic routes involve functionalizing the spirocyclic core through palladium-catalyzed coupling, hydrogenation, or trifluoroacetate salt formation. For example, 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane derivatives are synthesized via alkyne addition to the spirocyclic amine, followed by purification using column chromatography or recrystallization . Multigram-scale synthesis is achievable by optimizing reaction conditions (e.g., anhydrous solvents, controlled temperature) .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of 7-oxa-2-azaspiro[3.5]nonane-based compounds?

  • Methodological Answer: 1^1H NMR signals at δ 9.54 (broad doublet, NH2_2) and δ 4.19 (singlet, CH2_2) confirm proton environments in the spirocyclic scaffold. MS data (e.g., m/z 152.2 [M+H]+^+) validate molecular weight and functional group presence. Deuterated solvents (e.g., DMSO-d6_6) and 400–500 MHz instruments enhance resolution for complex splitting patterns .

Q. What purification techniques ensure high enantiomeric purity for spirocyclic compounds?

  • Methodological Answer: Chiral column chromatography or recrystallization in ethanol/hexane mixtures resolves enantiomers. Trifluoroacetate salt formation (e.g., 7b·TFA) improves crystallinity, facilitating isolation. Purity ≥95% is achievable via repeated washing with non-polar solvents .

Advanced Research Questions

Q. How can computational modeling predict sigma receptor (S1R/S2R) binding affinity for 7-oxa-2-azaspiro[3.5]nonane derivatives?

  • Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) identify key interactions between the spirocyclic scaffold and S1R hydrophobic pockets. Compounds with Ki values <10 nM (e.g., 4b: KiS1R = 2.7 nM) are prioritized for in vitro functional assays to validate antagonism/agonism profiles .

Q. What strategies resolve contradictions in functional activity among structurally analogous ligands (e.g., antagonism vs. partial agonism)?

  • Methodological Answer: Comparative SAR studies using in vitro cAMP assays and in vivo antiallodynic models (e.g., mechanical hypersensitivity in mice) clarify functional discrepancies. For example, compound 5b (KiS1R = 13 nM) showed full S1R antagonism, while 4b exhibited mixed activity, requiring X-ray crystallography to resolve steric effects .

Q. Which in vivo models evaluate antiallodynic efficacy, and how are confounding variables controlled?

  • Methodological Answer: The von Frey filament test in neuropathic pain models (e.g., sciatic nerve ligation) quantifies mechanical allodynia reversal. Dosing at 20 mg/kg (IP) with co-administration of S1R agonist PRE-084 controls for off-target effects. Statistical significance is assessed via two-way ANOVA with post-hoc Tukey tests .

Q. How do phenyl ring substitutions influence pharmacokinetic properties of this compound analogs?

  • Methodological Answer: Electron-withdrawing groups (e.g., -NO2_2) enhance metabolic stability by reducing CYP450-mediated oxidation. LogP values (calculated via ChemDraw) predict blood-brain barrier penetration, while plasma protein binding assays (e.g., equilibrium dialysis) assess bioavailability .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Methodological Answer: Exothermic reactions during spiroannulation require temperature-controlled reactors (-10°C to 25°C). Impurities from regioselective byproducts (e.g., 7-oxa vs. 6-oxa isomers) are minimized using chiral catalysts or gradient HPLC .

Data Contradiction Analysis

  • Example: Despite sharing the 2,7-diazaspiro[3.5]nonane scaffold, compounds 4b (KiS1R = 2.7 nM) and 5b (KiS1R = 13 nM) showed divergent antiallodynic potencies. Resolution involved crystallographic analysis, revealing steric hindrance from the 5b’s ethyl group reduced S1R binding .

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